1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
Description
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a trifluoromethylbenzyl group at the 1-position and a carboxylic acid moiety at the 4-position of the imidazole ring. This compound is cataloged under product code JN-7928 by Combi-Blocks Inc., with a molecular formula of $ \text{C}{12}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{2} $ and a molecular weight of 270.21 g/mol. It is stored at -20°C and is typically used as a building block in medicinal chemistry and drug discovery due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)5-17-6-10(11(18)19)16-7-17/h1-4,6-7H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUXTOJVZXLXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the trifluoromethylbenzyl halide with an imidazole derivative. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific solvents .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or thiols, to form azides or thioethers
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₉F₃N₂O₂
- CAS Number : 1439903-15-7
Its structure features a trifluoromethyl group, which enhances its biological activity and solubility in organic solvents, making it a valuable candidate for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 1-[4-(trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid. The compound has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other nontuberculous mycobacteria. For instance, derivatives of related compounds have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential as antimicrobial agents .
| Compound | Target Bacteria | Inhibition (IC₅₀) |
|---|---|---|
| 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid | M. tuberculosis | Not specified |
| Related hydrazine derivatives | M. avium, M. kansasii | 27.04–106.75 µM |
Anticancer Properties
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies indicate that imidazole derivatives can induce apoptosis in tumor cells, such as oral squamous cell carcinoma lines . The trifluoromethyl group is believed to enhance the compound's interaction with cellular targets, potentially increasing its efficacy as an anticancer agent.
Enzyme Inhibition
The structural characteristics of 1-[4-(trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid position it as a potential inhibitor of various enzymes involved in metabolic pathways. Its ability to inhibit cholinesterases suggests applications in neuropharmacology, particularly in developing treatments for conditions like Alzheimer's disease .
Metal Chelation
Compounds with imidazole rings are known to exhibit metal-chelating properties, which can be harnessed in biochemical assays and therapeutic applications. The ability to chelate metals may also contribute to the compound's antimicrobial and anticancer activities by disrupting metal-dependent enzymatic processes .
Case Studies and Research Findings
Several studies have documented the synthesis and application of related imidazole compounds:
- A study reported the synthesis of N-alkyl derivatives showing promising antimicrobial activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis .
- Another investigation into the cytotoxic effects of 4-trifluoromethylimidazoles demonstrated significant tumor-specific activity, suggesting that modifications to the imidazole scaffold could lead to novel anticancer agents .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The compound’s key structural analogs include variations in substituent groups, positions, and electronic properties. Below is a comparative analysis:
Table 1: Structural Comparison of Imidazole-4-carboxylic Acid Derivatives
Key Observations:
Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to the nitro group in 1-benzyl-5-nitro analogs, enhancing stability and bioavailability .
Positional Isomerism: The 4-trifluoromethylbenzyl substituent (target compound) vs.
Chloro vs. Trifluoromethyl : The chloro substituent in 1-(4-chlorophenyl) analogs offers weaker electron withdrawal and lower lipophilicity than the trifluoromethyl group, impacting pharmacokinetics .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 1-Benzyl-5-nitro Analog | 1-Phenyl Analog |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (high lipophilicity) | ~1.8 | ~1.2 |
| Solubility in Water | Low (enhanced by salts) | Very low | Moderate |
| Metabolic Stability | High (CF₃ resists oxidation) | Moderate | Low |
Biological Activity
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid, a compound with the molecular formula C12H9F3N2O2, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including anticancer activity, enzyme inhibition, and general pharmacological effects, supported by relevant data and case studies.
- Molecular Weight : 270.21 g/mol
- CAS Number : 1439902-58-5
- Structure : The compound features a trifluoromethyl group attached to a benzyl moiety, linked to an imidazole ring with a carboxylic acid functional group.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (Leukemia) | 0.48 | Apoptosis induction and cell cycle arrest |
| HCT-116 (Colon) | 1.93 | Inhibition of proliferation and induction of apoptosis |
These findings suggest that the compound may act as a potent anticancer agent, particularly through mechanisms involving apoptosis and cell cycle regulation.
Enzyme Inhibition
1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer progression:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of this enzyme are being explored for their role in diabetes and cancer therapy.
- Pyroglutamyl Peptidase II : High-affinity inhibitors have been identified, suggesting potential therapeutic applications in neurodegenerative diseases .
Study on Anticancer Activity
A study published in a peer-reviewed journal examined various imidazole derivatives, including 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid. The research highlighted:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines.
- Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis by increasing caspase activity, which is crucial for programmed cell death.
Pharmacological Profile
In another investigation, the pharmacological profile of this compound was assessed alongside other derivatives. The results indicated that modifications at the para position of the aromatic ring significantly enhanced biological activity, underscoring the importance of structural optimization in drug design .
Toxicological Profile
While promising biological activities have been reported, it is essential to consider the safety profile of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid. According to safety data sheets:
Q & A
Basic: What are the established synthetic routes for 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid, and what are their critical reaction parameters?
The synthesis typically involves imidazole ring formation followed by benzyl substitution . A validated approach uses cycloaddition reactions with ethyl isocyanoacetate and diarylimidoyl chlorides under anhydrous conditions, yielding ester intermediates that are hydrolyzed to the carboxylic acid . Key parameters include:
- Temperature control (0–5°C for cycloaddition to prevent side reactions).
- Inert atmosphere (N₂ or Ar) to avoid oxidation of intermediates.
- Acid hydrolysis (HCl/EtOH, reflux) for ester-to-acid conversion.
Alternative routes involve benzylation of pre-formed imidazole-4-carboxylic acids using 4-(trifluoromethyl)benzyl bromide in DMF with K₂CO₃ as a base .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?
- ¹H/¹³C NMR :
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
- IR : Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3100 cm⁻¹) for the carboxylic acid.
- X-ray crystallography : SHELX software refines H-bonding patterns (e.g., carboxylic acid dimerization) .
Basic: How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Single-crystal X-ray diffraction with SHELXL refinement identifies:
- Tautomerism : Imidazole ring protonation sites (N-1 vs. N-3) via H-bonding networks.
- Conformational flexibility : Dihedral angles between the benzyl and imidazole groups, often stabilized by π-π stacking .
Example: A study on analogous imidazole derivatives showed that para-substituted benzyl groups adopt a coplanar conformation with the imidazole ring .
Basic: What are the best practices for handling this compound’s hygroscopicity during storage and reaction setup?
- Storage : Use desiccants (silica gel) under vacuum or N₂ atmosphere at -20°C.
- Reaction setup : Pre-dry solvents (e.g., THF over molecular sieves) and employ Schlenk-line techniques for moisture-sensitive steps .
- Characterization : Conduct Karl Fischer titration to quantify residual water .
Advanced: How does this compound interact with biological targets, such as HIV-1 integrase, and what assays validate its inhibitory activity?
In HIV-1 integrase inhibition studies :
- AlphaScreen™ assay : Measures disruption of LEDGF/p75-IN binding. Compounds showing >50% inhibition at 100 µM warrant further study .
- Strand transfer assay : Confirms selective binding to the LEDGF/p75 pocket (vs. catalytic site). Negative results here indicate non-competitive inhibition .
- Cytotoxicity : CC₅₀ values >200 µM (e.g., via MTT assay) ensure selectivity .
Advanced: What computational strategies are effective for modeling this compound’s binding to hydrophobic pockets in proteins?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3LPU for HIV-1 integrase) to predict binding poses.
- MD simulations : Analyze stability of the trifluoromethyl-benzyl group in hydrophobic pockets (e.g., 20-ns simulations in GROMACS) .
- QSAR : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .
Advanced: How can researchers resolve contradictions between in vitro activity and cell-based assay results?
Case study: A derivative showed 33–45% antiviral inhibition in cell assays but no activity in strand transfer assays. Potential explanations:
- Off-target effects : Use proteome-wide profiling (e.g., thermal shift assays).
- Metabolic instability : Perform LC-MS to identify degradation products .
- Permeability issues : Measure logP (e.g., ~2.5 for this compound) and use Caco-2 assays .
Advanced: What structure-activity relationship (SAR) insights guide optimization of this scaffold?
Key modifications and outcomes:
- Benzyl substituents : CF₃ > Cl > F in enhancing hydrophobic interactions (IC₅₀ improvements by 3-fold) .
- Carboxylic acid bioisosteres : Replace with tetrazoles to improve bioavailability (logD reduction from 1.8 to 0.5) .
- Imidazole substitution : C-2 methyl groups reduce cytotoxicity (CC₅₀ increases from 50 µM to >200 µM) .
Advanced: What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Co-solvents : Use 10% DMSO/PEG-400 mixtures (solubility: ~5 mg/mL).
- Salt formation : Sodium or lysine salts improve solubility by 10-fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency reported for analogs) .
Advanced: How can polymorphism impact the compound’s crystallinity and bioactivity?
Polymorph screening (e.g., via slurry conversion):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
